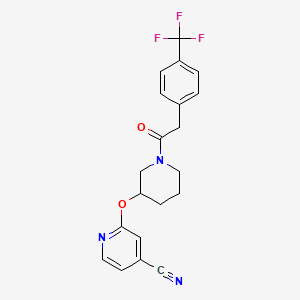
2-((1-(2-(4-(Trifluoromethyl)phenyl)acetyl)piperidin-3-yl)oxy)isonicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 2-((1-(2-(4-(Trifluoromethyl)phenyl)acetyl)piperidin-3-yl)oxy)isonicotinonitrile involves multiple steps. One common synthetic route includes the reaction of 4-(trifluoromethyl)benzaldehyde with piperidine to form an intermediate, which is then reacted with isonicotinonitrile under specific conditions to yield the final product . Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity .
化学反応の分析
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperatures and pressures to facilitate the reactions . Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
2-((1-(2-(4-(Trifluoromethyl)phenyl)acetyl)piperidin-3-yl)oxy)isonicotinonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: This compound is being investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism by which 2-((1-(2-(4-(Trifluoromethyl)phenyl)acetyl)piperidin-3-yl)oxy)isonicotinonitrile exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s stability and biological activity by influencing its interaction with enzymes and receptors . This can lead to various biological effects, depending on the specific target and pathway involved.
類似化合物との比較
Similar compounds include other trifluoromethyl-containing molecules, such as:
Berotralstat: Used for its anti-inflammatory properties.
Indole derivatives: Known for their biological potential, including anti-HIV and anticancer activities.
What sets 2-((1-(2-(4-(Trifluoromethyl)phenyl)acetyl)piperidin-3-yl)oxy)isonicotinonitrile apart is its unique combination of a piperidine ring and an isonicotinonitrile moiety, which may confer distinct biological and chemical properties.
生物活性
The compound 2-((1-(2-(4-(trifluoromethyl)phenyl)acetyl)piperidin-3-yl)oxy)isonicotinonitrile is a novel organic molecule with significant potential in medicinal chemistry and pharmacology. Its unique structural features, including a trifluoromethyl group and a piperidine moiety, suggest various biological activities that warrant detailed investigation. This article explores the biological activity of this compound, summarizing research findings, case studies, and relevant data.
Chemical Structure and Properties
The IUPAC name for this compound is 2-[1-[2-[4-(trifluoromethyl)phenyl]acetyl]piperidin-3-yl]oxypyridine-4-carbonitrile . The molecular formula is C20H18F3N3O2, and its molecular weight is approximately 393.37 g/mol. The structure features a piperidine ring attached to an isonicotinonitrile, which may influence its interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.
- Anti-inflammatory Effects : Similar compounds have shown potential in reducing inflammation, indicating that this compound may also possess such properties.
- Neuropharmacological Effects : Given the structural similarities with known neuroactive compounds, it could affect neurotransmitter systems.
The proposed mechanism of action for this compound includes:
- Receptor Interaction : It may act on various receptors, including those involved in pain perception and inflammation.
- Enzyme Inhibition : The compound could inhibit specific enzymes related to cancer cell metabolism, leading to reduced proliferation rates.
- Signal Transduction Modulation : By altering signal transduction pathways, it might enhance or inhibit cellular responses to stimuli.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds or analogs, providing insights into potential effects:
-
Anticancer Activity :
- A study demonstrated that similar trifluoromethyl-containing compounds exhibited significant cytotoxicity against various cancer cell lines (e.g., breast and prostate cancer) .
- Another investigation highlighted the role of trifluoromethyl groups in enhancing the lipophilicity and bioavailability of anticancer agents .
- Anti-inflammatory Properties :
-
Neuropharmacological Studies :
- Compounds with structural similarities have been tested for their effects on cannabinoid receptors, indicating potential analgesic properties .
Data Summary Table
特性
IUPAC Name |
2-[1-[2-[4-(trifluoromethyl)phenyl]acetyl]piperidin-3-yl]oxypyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N3O2/c21-20(22,23)16-5-3-14(4-6-16)11-19(27)26-9-1-2-17(13-26)28-18-10-15(12-24)7-8-25-18/h3-8,10,17H,1-2,9,11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNADMVSCIXMVKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=CC=C(C=C2)C(F)(F)F)OC3=NC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













